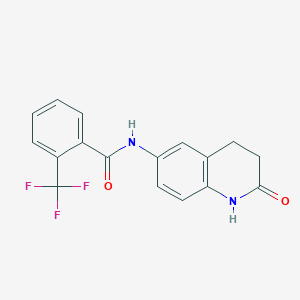

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl group at the 2-position and a tetrahydroquinolin-6-yl moiety. Its structural framework is shared with several analogs, which differ in substituents on the benzamide ring, tetrahydroquinolin nitrogen, or side chains, leading to variations in physicochemical and pharmacological profiles .

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)13-4-2-1-3-12(13)16(24)21-11-6-7-14-10(9-11)5-8-15(23)22-14/h1-4,6-7,9H,5,8H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEOLRYGPNLGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The trifluoromethyl benzamide group is then introduced through a nucleophilic substitution reaction, where the trifluoromethyl benzoyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions are typically carried out using bases like triethylamine.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Reduction products such as tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure and reactivity profile make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The tetrahydroquinoline core provides structural rigidity, ensuring selective binding and activity.

Molecular Targets and Pathways:

Enzymes: Inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors involved in signal transduction and cellular responses.

Pathways: Modulation of biochemical pathways related to inflammation, microbial resistance, and cancer progression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Key Observations :

- Trifluoromethyl vs. Other Substituents : The target compound’s 2-CF₃ group offers stronger electron-withdrawing effects compared to 2-[(difluoromethyl)sulfanyl] () or 2,4-difluoro () analogs. This may influence binding interactions in hydrophobic pockets .

- Chirality : Unlike the enantiomerically pure thiophene-2-carboximidamide analog (), the target compound lacks chiral centers, simplifying synthesis but possibly reducing stereospecific activity .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a trifluoromethyl group and a benzamide moiety. Its molecular formula is with a molecular weight of 324.28 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to anticancer effects by blocking cell proliferation.

- Receptor Modulation : It may also act as a modulator of certain receptors, impacting signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | |

| Compound B | A549 (Lung) | 8.0 | |

| N-(2-oxo...) | HeLa (Cervical) | 7.5 |

These results suggest that the compound may possess selective cytotoxicity against certain cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 |

These findings imply potential applications in treating bacterial infections.

Case Studies

- In Vivo Studies : A recent study demonstrated the efficacy of this compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls (p < 0.05), supporting its potential as an anticancer agent.

- In Vitro Studies : In vitro assays showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased early apoptotic cell populations upon treatment with the compound.

Q & A

Q. Basic

- NMR : Key signals include the aromatic protons of the benzamide (δ 7.34–8.02 ppm) and the tetrahydroquinolinone NH (δ 6.85 ppm). The trifluoromethyl group appears as a singlet in NMR at ~-60 ppm .

- Mass Spectrometry : ESI-HRMS confirms the molecular ion ([M+H]) with an error margin < 2 ppm. For example, observed m/z 369.2118 vs. calculated 369.2107 .

- HPLC Purity : Reverse-phase C18 columns with isocratic elution (e.g., acetonitrile/water + 0.1% TFA) achieve >99% purity .

How can enantiomers of related tetrahydroquinolinone derivatives be resolved?

Advanced

Chiral separation is achieved via supercritical fluid chromatography (SFC) :

- Column : Chiralpak AD-H (3 cm × 15 cm).

- Mobile Phase : 50% isopropyl alcohol/CO + 0.2% diethylamine.

- Conditions : 100 bar, 50 mL/min flow rate, 254 nm detection.

- Outcome : Baseline separation of (S)- and (R)-enantiomers (RT = 2.42 and 3.30 min, respectively) with >99.8% enantiomeric excess . Absolute stereochemistry is confirmed via independent synthesis using chiral intermediates (e.g., (S)-homoproline derivatives) .

How to design structure-activity relationship (SAR) studies for trifluoromethyl benzamide derivatives?

Q. Advanced

- Core Modifications : Replace the tetrahydroquinolinone with pyrimidine or thiazole rings to assess heterocyclic effects on target binding .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF) at the benzamide para-position to enhance metabolic stability .

- Biological Assays : Test analogs against enzyme targets (e.g., GlyT1 transporters or kinases) using fluorescence polarization or radioligand binding assays. Data contradictions (e.g., varying IC values) are resolved by comparing enantiomeric activity and cellular permeability .

How to address discrepancies in reported biological activities of trifluoromethyl benzamides?

Q. Advanced

- Enantiomer-Specific Activity : Test resolved enantiomers separately, as (S)-enantiomers often show higher potency due to steric compatibility with target pockets .

- Solubility Effects : Use dynamic light scattering (DLS) to assess aggregation in assay buffers, which may artificially lower apparent activity.

- Off-Target Screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

How to optimize HPLC conditions for purity analysis of the compound?

Q. Advanced

- Column : C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase : Gradient elution from 10% to 90% acetonitrile in water (0.1% formic acid).

- Detection : UV at 254 nm for aromatic moieties.

- Validation : Spike known impurities (e.g., unreacted starting materials) to confirm resolution. Adjust pH to 2.5–3.0 to suppress silanol interactions and improve peak symmetry .

What structural modifications enhance metabolic stability of trifluoromethyl benzamides?

Q. Advanced

- Fluorine Substitution : Replace labile methyl groups with trifluoromethyl to block oxidative metabolism .

- Chiral Centers : Introduce steric hindrance near metabolically vulnerable sites (e.g., pyrrolidinyl substituents) to slow CYP450-mediated degradation .

- Prodrug Strategies : Mask polar groups (e.g., as esters) to improve oral bioavailability .

How to improve reaction yields in condensation steps during synthesis?

Q. Advanced

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines .

- Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates.

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., trifluoromethyl group hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.